N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound belongs to the acetamide class of heterocyclic derivatives, featuring a triazolopyridazine core fused with a thiophene moiety. Key structural elements include:
- Triazolo[4,3-b]pyridazine scaffold: A nitrogen-rich heterocycle known for diverse bioactivity, including kinase inhibition and antimicrobial effects.
- Thioether linkage (-S-): Increases metabolic stability compared to ether or ester linkages.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS2/c19-13-5-3-12(4-6-13)10-20-17(25)11-27-18-22-21-16-8-7-14(23-24(16)18)15-2-1-9-26-15/h1-9H,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZMUOVWZTLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and dicarbonyl compounds.
Introduction of the thiophene ring: This step involves the use of thiophene derivatives, which are introduced through substitution reactions.
Attachment of the fluorophenylmethyl group: This is typically done using nucleophilic substitution reactions with fluorobenzyl halides.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyridazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The fluorophenylmethyl group enhances the compound’s binding affinity and selectivity, while the thiophene ring contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights structural differences and molecular properties of the target compound and analogs:
*Estimated based on analogous structures.
Key Observations:
- Electron-Withdrawing Groups : Chloro (Cl) and fluoro (F) substituents enhance metabolic stability and influence electronic distribution. The target’s 4-fluorophenyl group offers a balance between lipophilicity and polarity compared to Cl .
- Positional Effects : Meta-substituted fluorine in may alter binding affinity compared to para-substitution in the target compound.
- Heterocyclic Cores: The triazolopyridazine in the target vs. thienopyrimidinone in affects solubility and target selectivity. Triazolopyridazines are more rigid and nitrogen-dense, favoring interactions with ATP-binding pockets .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, a thiophene moiety, and a triazolo-pyridazine framework. Its molecular formula is , with a molecular weight of approximately 273.32 g/mol. The presence of the fluorine atom and sulfur in the structure may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds related to triazoles and thiophenes exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-thiadiazole have been shown to possess antimicrobial, antifungal, and antibacterial activities . The specific compound under consideration has not been extensively studied in this context; however, related compounds have demonstrated effectiveness against various pathogens.
Anticancer Potential
Some studies suggest that triazolo-pyridazine derivatives possess anticancer properties. For example, certain triazolopyridazine compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . While specific data on this compound is limited, its structural similarity to these active compounds implies potential anticancer activity.
Anti-inflammatory Effects
Compounds with similar structural features have also been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . This inhibition can reduce the production of pro-inflammatory mediators, suggesting that this compound may possess similar properties.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1,2,4-Thiadiazole Derivatives | Antimicrobial | |
| Triazolopyridazine Compounds | Anticancer | |
| Thiophene Derivatives | Anti-inflammatory |
Case Study: Triazolopyridazine MMV665917
A study on the triazolopyridazine compound MMV665917 demonstrated its effectiveness against Cryptosporidium parasites. It exhibited rapid elimination of parasites in vitro at concentrations significantly above the EC90. This suggests that similar compounds could be evaluated for their efficacy against other pathogens or cancer cells .
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells.
- Disruption of Cellular Processes : The structural components may interfere with cellular signaling pathways critical for pathogen survival or cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
